molecular formula C16H10ClNO B1421746 4-(4-Chlorobenzoyl)isoquinoline CAS No. 1187166-86-4

4-(4-Chlorobenzoyl)isoquinoline

Cat. No. B1421746
M. Wt: 267.71 g/mol
InChI Key: ZSQJJUYXCGWILU-UHFFFAOYSA-N
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Description

“4-(4-Chlorobenzoyl)isoquinoline” is a synthetic compound with a molecular weight of 267.71 . Its IUPAC name is (4-chlorophenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The molecular formula of “4-(4-Chlorobenzoyl)isoquinoline” is C16H10ClNO . The InChI code is 1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Chlorobenzoyl)isoquinoline” are not detailed in the available resources, isoquinolines in general can undergo various reactions such as palladium-catalyzed coupling, copper-catalyzed cyclization, and Ru (II)-catalyzed C-H functionalization .

Scientific Research Applications

Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

  • Chemical Properties : “4-(4-Chlorobenzoyl)isoquinoline” is a chemical compound with the linear formula C16H10ClNO . It’s available for purchase from chemical suppliers, suggesting it may be used in laboratory research .

  • Isoquinoline Derivatives : Isoquinoline, which is part of the structure of “4-(4-Chlorobenzoyl)isoquinoline”, is a core template in drug design due to its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

  • Therapeutic Potential : Quinoline motifs, including isoquinoline, have shown substantial efficacies for future drug development . This suggests that “4-(4-Chlorobenzoyl)isoquinoline” could potentially be used in the development of new drugs .

  • Chemical Properties : “4-(4-Chlorobenzoyl)isoquinoline” is a chemical compound with the linear formula C16H10ClNO . It’s available for purchase from chemical suppliers, suggesting it may be used in laboratory research .

  • Isoquinoline Derivatives : Isoquinoline, which is part of the structure of “4-(4-Chlorobenzoyl)isoquinoline”, is a core template in drug design due to its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

  • Therapeutic Potential : Quinoline motifs, including isoquinoline, have shown substantial efficacies for future drug development . This suggests that “4-(4-Chlorobenzoyl)isoquinoline” could potentially be used in the development of new drugs .

properties

IUPAC Name

(4-chlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQJJUYXCGWILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272073
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzoyl)isoquinoline

CAS RN

1187166-86-4
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Servin, D Wicek, MP Oryszczyn, C Jacquot… - Xenobiotica, 1987 - Taylor & Francis
1. On iv administration to rats of 14 C-6,7-dimethoxy 4-(4′-chlorobenzyl)isoquinoline (PV2) 23% dose of 14 C was excreted in urine and 72% in faeces. The pattern of metabolites …
Number of citations: 5 www.tandfonline.com

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